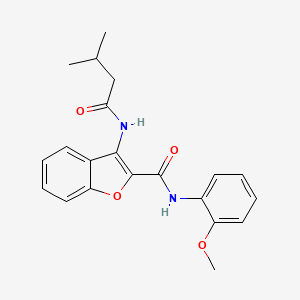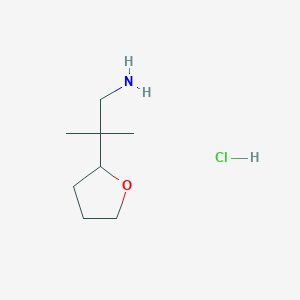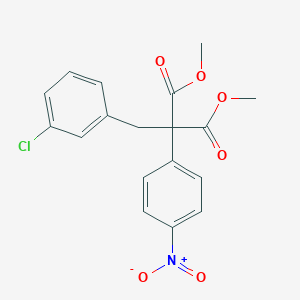
Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, or DMCB-NP, is a synthetic compound with a wide range of applications in scientific research. It is a malonate ester, consisting of an alkyl group connected to a hydroxyl group, and is used in a variety of laboratory experiments. DMCB-NP has been shown to be a useful reagent in the synthesis of novel compounds, as well as a useful tool in the study of biochemical and physiological processes.
科学的研究の応用
Synthesis and Molecular Structure Analysis : A study by Jiménez-Cruz et al. (2003) described the synthesis of a closely related compound, dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate. This research provided insights into the molecular structure through NMR, X-ray diffraction, and ab initio calculations.
Intermediates in Synthesis Processes : Research by Baudoux et al. (1998) explored the structures of compounds including dimethyl malonate derivatives, which are intermediates in the synthesis of other important compounds like chrysanthemic acid.
Proton Transfer Reaction Studies : Schroeder et al. (1999) investigated the deprotonation reactions of dimethyl (4-nitrophenyl)malonate in polar aprotic solvents like DMSO and acetonitrile using kinetic and spectroscopic methods, contributing to the understanding of proton transfer mechanisms (Schroeder et al., 1999).
Phthalocyanine Synthesis : A study by Korkut et al. (2011) demonstrated the use of dimethyl-(2,3-dicyanophenyl)malonate in the synthesis of non-peripherally substituted tetra(dihexylmalonate) Cu(II), Pd(II), and Co(II) phthalocyanines, indicating applications in coordination chemistry.
Reactions for Organic Synthesis : Various studies have explored the use of dimethyl malonate derivatives in organic synthesis reactions. For example, Sakakibara et al. (2000) investigated Michael reactions on methyl 3-C-nitro-hex-2-enopyranoside derivatives.
Boron Neutron Capture Therapy : Kahl and Li (1996) synthesized a boronated phthalocyanine using dimethyl malonate derivatives for potential use in boron neutron capture therapy, a promising cancer treatment method (Kahl & Li, 1996).
特性
IUPAC Name |
dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO6/c1-25-16(21)18(17(22)26-2,11-12-4-3-5-14(19)10-12)13-6-8-15(9-7-13)20(23)24/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOGLSMUIOCGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2431470.png)
![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)
![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431475.png)
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2431476.png)

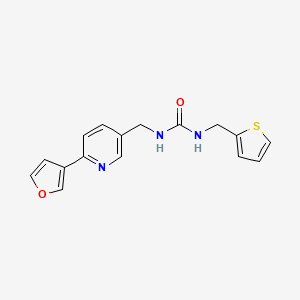
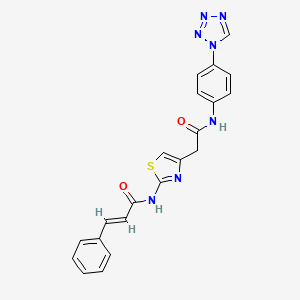
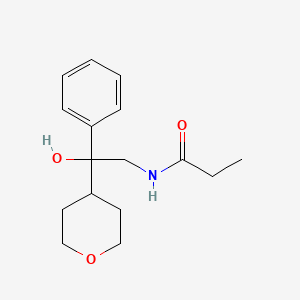
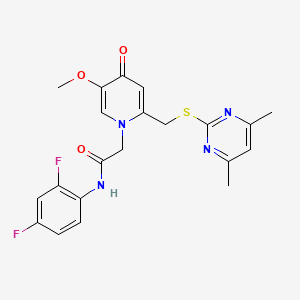
![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)

